
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,6-diethylphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,6-diethylphenyl)thiourea, also known as BDMT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in terms of its mechanism of action, biochemical and physiological effects, and future directions for research.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Thiourea derivatives have been synthesized and characterized to understand their structural and conformational properties. For instance, the synthesis of thiourea derivatives through specific reactions highlights the versatility of these compounds in creating a range of molecules with potential biological activities. Studies have employed various spectroscopic techniques such as vibrational spectroscopy, NMR, and XRD analysis to elucidate the geometrical parameters and conformational features of these compounds, revealing their potential for further applications in medicinal chemistry and materials science (Lestard et al., 2015), (Abosadiya et al., 2019).
Anticancer Activity
Several studies have reported the anticancer activity of thiourea derivatives. These compounds have been tested against various cancer cell lines, showing significant antitumor activity. The mechanisms of action often involve inhibition of specific cellular processes, indicating the potential of thiourea derivatives as anticancer agents. For example, new thiourea derivatives incorporating benzo[d][1,3]dioxol-5-yl moieties have demonstrated potent antitumor activities, with some compounds outperforming standard drugs in cytotoxicity assays (Al-Harbi et al., 2019).
Antioxidant and Antidiabetic Potentials
Thiourea derivatives have also been evaluated for their antioxidant and antidiabetic potentials. Studies have shown that certain thiourea compounds can exhibit significant glucose-6-phosphatase inhibitory activity, indicating their potential in managing diabetes. Additionally, these compounds have been tested for their antioxidant properties, suggesting their utility in combating oxidative stress-related diseases (Naz et al., 2020).
Antimicrobial Activity
The synthesis and characterization of thiourea derivatives and their complexes with metals such as Ni(II), Co(III), and Pt(II) have revealed their potential antimicrobial activities. These compounds and their metal complexes have been tested against fungi and yeast, showing promising results in inhibiting the growth of these microorganisms (del Campo et al., 2004).
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of thiourea derivatives with biological targets. These studies provide insights into the potential therapeutic applications of thiourea compounds by elucidating their binding mechanisms and affinities towards specific proteins or enzymes, thus guiding the design of more effective drugs (Hussain et al., 2020).
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-(2,6-diethylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-3-14-6-5-7-15(4-2)18(14)21-19(24)20-11-13-8-9-16-17(10-13)23-12-22-16/h5-10H,3-4,11-12H2,1-2H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPAMCBPAMNVCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=S)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-2-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5523388.png)
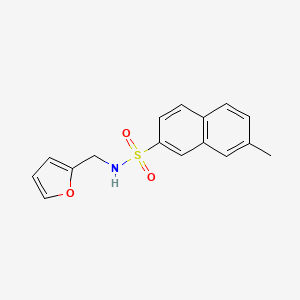
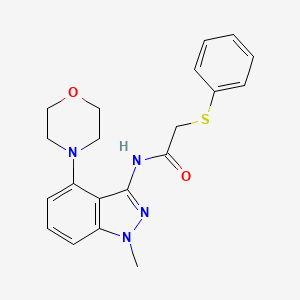
![N-[4-(acetylamino)phenyl]-2-(mesityloxy)acetamide](/img/structure/B5523419.png)
![ethyl 2-[(2,2-dimethylpropanoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5523425.png)
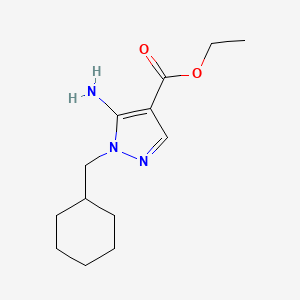
![N-(2-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B5523437.png)
![1,3,8,10-tetramethylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione](/img/structure/B5523452.png)
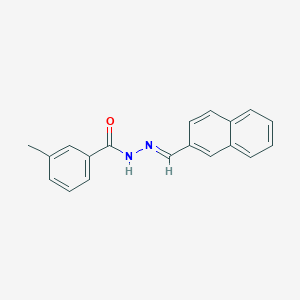
![2-[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-1,3-benzoxazole](/img/structure/B5523475.png)
![N-(2-phenylethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5523479.png)
![3-(3-methyl-2-buten-1-yl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B5523487.png)
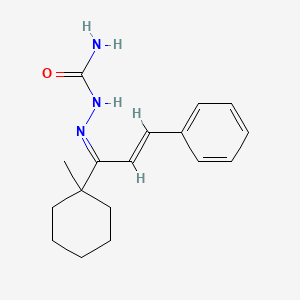
![1-(3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}phenyl)-1H-pyrazole](/img/structure/B5523495.png)
